4,8-dimethoxy-1H-[1,3]dioxolo[4,5-f]benzotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzotriazoles, which are heterocyclic compounds containing a triazole ring fused to a benzene ring. The presence of methoxy groups and dioxole rings further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
The synthesis of 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE involves several steps, starting from readily available precursors. One common method includes the reaction of benzo[d][1,3]dioxole-4,7-dicarboxylic acid with appropriate reagents under controlled conditions . The reaction typically involves the use of solvents like acetic anhydride and catalysts such as palladium to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen and palladium catalysts can yield amine derivatives.
Substitution: Bromination reactions with bromine or N-bromosuccinimide can produce mono- and dibromo compounds. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained with high selectivity and yield.
Wissenschaftliche Forschungsanwendungen
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells . The compound’s ability to interact with multiple targets makes it a versatile tool in both research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share a similar dioxole ring structure but may differ in their functional groups and reactivity.
Benzotriazole derivatives: These compounds have the same triazole ring but may lack the methoxy and dioxole groups, affecting their chemical properties and applications. The unique combination of methoxy and dioxole groups in 4,8-DIMETHOXY-1H-[1,3]DIOXOLO[4,5-F][1,2,3]BENZOTRIAZOLE enhances its reactivity and makes it distinct from other related compounds.
Eigenschaften
Molekularformel |
C9H9N3O4 |
---|---|
Molekulargewicht |
223.19 g/mol |
IUPAC-Name |
4,8-dimethoxy-2H-[1,3]dioxolo[4,5-f]benzotriazole |
InChI |
InChI=1S/C9H9N3O4/c1-13-6-4-5(11-12-10-4)7(14-2)9-8(6)15-3-16-9/h3H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
GQTCAJYBOCROQJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C3=NNN=C13)OC)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.